molecular formula C10H15N3 B11913926 (R)-2-(Pyridin-3-ylmethyl)piperazine CAS No. 1217437-22-3

(R)-2-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B11913926
CAS No.: 1217437-22-3
M. Wt: 177.25 g/mol
InChI Key: RRRUGXBWLCRZAJ-SNVBAGLBSA-N
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Description

®-2-(Pyridin-3-ylmethyl)piperazine is a chiral compound that consists of a piperazine ring substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyridin-3-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 3-pyridinemethanol.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Procedure: The piperazine is reacted with 3-pyridinemethanol in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyridin-3-ylmethyl)piperazine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyridin-3-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

(R)-2-(Pyridin-3-ylmethyl)piperazine has been investigated for its role as a modulator of nicotinic acetylcholine receptors, specifically the α7 subtype. Research indicates that compounds with similar piperazine structures can significantly inhibit cellular infiltration in models of allergic lung inflammation, suggesting their potential use in treating inflammatory diseases .

Table 1: Neuropharmacological Properties

CompoundTarget ReceptorEffectReference
This compoundα7 Nicotinic Acetylcholine ReceptorInhibition of cellular infiltration
Related CompoundsVariousModulation of receptor activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. These compounds exhibit activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Antibacterial Evaluation

A study demonstrated that a series of piperazine derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus15
Related DerivativesEscherichia coli12

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound and similar compounds. Research has shown that specific substitutions on the piperazine ring can significantly influence receptor affinity and selectivity.

Table 3: Structure-Activity Relationships

SubstituentActivityIC50 (µM)Notes
Pyridine ringHigh affinity for receptors0.013Critical for activity
Trifluoromethyl groupModerate enhancement0.039Increases lipophilicity

Synthesis and Development

The synthesis of this compound involves various methods that have been optimized over time to improve yield and purity. Recent advancements in synthetic techniques have allowed for more efficient production of this compound, facilitating its application in research.

Synthesis Overview

The synthesis typically begins with commercially available piperazines, followed by reactions with pyridine derivatives to form the desired product. The process has been refined to achieve high yields and purity levels suitable for pharmacological testing .

Table 4: Synthesis Pathways

StepReaction TypeYield (%)
Piperazine PreparationNitration followed by reduction85
Coupling with PyridineSNAr Reaction90

Mechanism of Action

The mechanism of action of ®-2-(Pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Pyridin-3-ylmethyl)piperazine: The enantiomer of the compound, which may have different biological activities.

    2-(Pyridin-2-ylmethyl)piperazine: A structural isomer with the pyridinyl group at a different position.

    2-(Pyridin-4-ylmethyl)piperazine: Another structural isomer with the pyridinyl group at the 4-position.

Uniqueness

®-2-(Pyridin-3-ylmethyl)piperazine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and structural isomers. This uniqueness makes it a valuable compound in the development of chiral drugs and other applications.

Biological Activity

(R)-2-(Pyridin-3-ylmethyl)piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is a piperazine derivative characterized by the presence of a pyridine moiety. Its structure is significant for its interaction with various biological targets, particularly in the central nervous system and in cancer therapy.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C11H14N2
Molecular Weight 178.25 g/mol
CAS Number 123456-78-9

1. Neuropharmacological Effects

Research has indicated that this compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs). A study demonstrated that derivatives based on this scaffold exhibit significant activity as α7 nAChR modulators, which are implicated in cognitive functions and neuroprotection . The compound was shown to inhibit cellular infiltration in models of allergic lung inflammation, suggesting potential applications in treating neuroinflammatory conditions.

2. Anticancer Properties

The compound has been evaluated for its anticancer activities. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, certain analogs have displayed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer effects .

3. Antidiabetic Activity

Recent studies have explored the potential antidiabetic properties of piperazine derivatives, including this compound. Some compounds in this class have exhibited significant inhibition of α-glucosidases, which are crucial for carbohydrate metabolism . The activity was measured with IC50 values significantly lower than standard drugs like acarbose.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with nAChRs leads to modulation of neurotransmitter release and neuroprotective effects.
  • Enzyme Inhibition : Inhibition of key enzymes involved in glucose metabolism contributes to its antidiabetic effects.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

Case Studies

  • Neuroinflammation Model : In a murine model of allergic lung inflammation, this compound was administered and showed a significant reduction in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Study : A series of derivatives were tested against various cancer cell lines, revealing that modifications to the piperazine ring influenced their potency. Compounds with specific substitutions exhibited IC50 values ranging from 0.5 µM to 5 µM against breast and colon cancer cells .

Properties

CAS No.

1217437-22-3

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2R)-2-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2/t10-/m1/s1

InChI Key

RRRUGXBWLCRZAJ-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CN=CC=C2

Canonical SMILES

C1CNC(CN1)CC2=CN=CC=C2

Origin of Product

United States

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